6-Methoxy-1H-benzotriazole-5-carboxylic acid

Medicinal Chemistry Dopamine D2 Antagonist Antiemetic Drug Development

6-Methoxy-1H-benzotriazole-5-carboxylic acid (CAS 59338-92-0) is a heterocyclic building block belonging to the benzotriazole class, featuring a methoxy substituent at the 6-position and a carboxylic acid moiety at the 5-position on the fused triazole-benzene core. It is primarily recognized as the penultimate intermediate in the synthesis of the antiemetic prodrug alizapride and its structural analogs.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
CAS No. 59338-92-0
Cat. No. B1606747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1H-benzotriazole-5-carboxylic acid
CAS59338-92-0
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1C(=O)O)NN=N2
InChIInChI=1S/C8H7N3O3/c1-14-7-3-6-5(9-11-10-6)2-4(7)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11)
InChIKeyGILWQWDMFSVMCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1H-benzotriazole-5-carboxylic-acid-CAS-59338-92-0-Procurement-Baseline


6-Methoxy-1H-benzotriazole-5-carboxylic acid (CAS 59338-92-0) is a heterocyclic building block belonging to the benzotriazole class, featuring a methoxy substituent at the 6-position and a carboxylic acid moiety at the 5-position on the fused triazole-benzene core . It is primarily recognized as the penultimate intermediate in the synthesis of the antiemetic prodrug alizapride and its structural analogs [1]. The compound exists as an off-white crystalline solid with a molecular formula of C₈H₇N₃O₃ and a molecular weight of 193.16 g/mol, exhibiting a predicted pKa of 3.41 and a calculated logP of 0.66 .

Why-6-Methoxy-1H-benzotriazole-5-carboxylic-acid-Cannot-Be-Substituted-by-Other-Benzotriazole-5-carboxylic-Acid-Analogs


Generic substitution of 6-methoxy-1H-benzotriazole-5-carboxylic acid with unsubstituted or differently substituted benzotriazole-5-carboxylic acid analogs fails because the 6-methoxy substituent acts as a critical pharmacophoric element. When incorporated into the final benzotriazole-5-carboxamide pharmacophore, the electron-donating methoxy group at the 6-position profoundly modulates dopamine D2 receptor affinity [1]. Replacing this scaffold with the 6-hydroxy or des-methoxy analog results in a complete loss of the targeted antiemetic potency required for alizapride-class drugs, rendering the procurement of the non-methoxylated intermediates irrelevant for pharmaceutical development programs targeting this indication [2].

6-Methoxy-1H-benzotriazole-5-carboxylic-acid-vs-Analogs-Quantitative-Evidence-for-Procurement-Decisions


5-Fold Superiority in Dopamine-D2-Receptor-Affinity-of-Derived-Antiemetic-Agents

The 6-methoxy-substituted benzotriazole-5-carboxylic acid scaffold provides a 5-fold increase in dopamine D2 receptor binding affinity in its derived amide (alizapride) compared to the 6-hydroxy-substituted analog. This is a direct head-to-head functional comparison of the pharmacophoric consequences of the building block choice [1][2].

Medicinal Chemistry Dopamine D2 Antagonist Antiemetic Drug Development

Defined-Physicochemical-Identity-Critical-for-Synthetic-Reproducibility

The target compound possesses distinct physicochemical properties that dictate its reactivity in the condensation step of alizapride synthesis. Its predicted pKa (3.41) and boiling point (459°C) differ markedly from the parent 1H-benzotriazole-5-carboxylic acid (CAS 49636-03-5), which lacks the methoxy group and has a different acidity profile [1].

Organic Synthesis Intermediate Characterization Process Chemistry

Essential-Pharmaceutical-Reference-Standard-for-Alizapride-Impurity-Profiling

This compound is precisely defined as Alizapride Impurity 6 (or Impurity A) by multiple pharmacopoeial reference standard providers. It is the sole process-related impurity of alizapride that is the free acid form, differing from the other specified impurities which are esters or N-oxide derivatives [1].

Pharmaceutical Analysis Quality Control Reference Standard

Regiochemical-Precision-at-the-5-and-6-Positions-Ensures-Downstream-Pharmacophore-Fidelity

The specific 6-methoxy-5-carboxylic acid substitution pattern is mandatory for the final amide's antiemetic activity. Shifting the methoxy group to the 5-position (yielding 5-methoxy-6-carboxylic acid regioisomer) or removing it entirely abolishes the gastroprokinetic and antiemetic effects observed in vivo .

Medicinal Chemistry Structure-Activity Relationship Benzotriazole Regioisomer

Optimal-Application-Scenarios-for-6-Methoxy-1H-benzotriazole-5-carboxylic-acid-Procurement


Synthesis of Alizapride and Next-Generation Dopamine-D2-Antagonist Antiemetics

This compound is the direct precursor for alizapride, where it is condensed with 1-allylpyrrolidin-2-ylmethylamine. Procurement of this methoxy-acid intermediate ensures that the resulting amide exhibits an IC50 of 200 nM at the dopamine D2 receptor, a 5-fold improvement over the hydroxy analog [1][2]. Any medicinal chemistry campaign targeting gastroprokinetic or antiemetic benzotriazolecarboxamides must source this specific building block to achieve on-target potency.

Pharmaceutical Impurity Reference Standard for ANDA Quality Control

As Alizapride Impurity 6 (Impurity A), this compound is required by analytical laboratories for HPLC method development, method validation, and routine quality control of alizapride drug substances and formulations. Its unique chromatographic characteristics differentiate it from other related impurities like the methyl ester analog [1]. QC departments filing ANDAs or DMFs must procure this specific CAS 59338-92-0 material to comply with regulatory impurity profiling requirements.

Synthesis of Photosensitive Functional Colorants

The methyl ester derivative of this compound, directly accessible from the free acid, is an important intermediate in the synthesis of functional colorants for photosensitive materials [1]. The carboxylic acid group at the 5-position allows for versatile further derivatization, including esterification and amidation, while the 6-methoxy group serves as a spectral tuning handle, providing a synthetically flexible scaffold unavailable in non-methoxylated benzotriazole-5-carboxylic acids.

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